molecular formula C23H20N4O2S B6003785 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No. B6003785
M. Wt: 416.5 g/mol
InChI Key: JVADUMWCQHIPAS-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide, also known as BBA, is a compound that has attracted attention in the scientific community due to its potential applications in drug development. BBA is a hydrazone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-(4-hydroxybenzylidene)acetohydrazide, focusing on six unique applications:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antibiotics. The benzimidazole core is known for its ability to disrupt microbial cell walls and interfere with DNA synthesis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The presence of the benzimidazole moiety is crucial as it can interact with DNA and enzymes involved in cancer cell growth .

Antioxidant Potential

The compound has been studied for its antioxidant properties, which are essential for protecting cells from oxidative stress. The hydroxyl group in its structure can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases .

Enzyme Inhibition

The compound has been found to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase. Tyrosinase inhibition is beneficial for developing treatments for hyperpigmentation disorders, while acetylcholinesterase inhibition is crucial for managing neurodegenerative diseases like Alzheimer’s .

properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-19-12-10-17(11-13-19)14-24-26-22(29)16-30-23-25-20-8-4-5-9-21(20)27(23)15-18-6-2-1-3-7-18/h1-14,28H,15-16H2,(H,26,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVADUMWCQHIPAS-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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